N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide
Description
The exact mass of the compound this compound is 392.0961414 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-benzyl-4-chloro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-10-9-16(19(23)21-14-15-7-3-1-4-8-15)13-18(17)26(24,25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCADFUUGMOJXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
ZINC01230627, also known as Oprea1_263916, CCG-7089, N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide, CBMicro_018897, or BIM-0018893.P001, is a compound with a complex mechanism of action. The primary targets of this compound are yet to be definitively identified.
Mode of Action
The mode of action of ZINC01230627 involves its interaction with its targets, leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of ZINC01230627 can be influenced by various environmental factors. These factors can include the physiological environment within the body, as well as external factors such as temperature and pH. Understanding these influences is crucial for optimizing the use of this compound.
Biochemical Analysis
Biochemical Properties
ZINC01230627 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Zinc is an important component of several enzymes, such as superoxide dismutase, which is involved in antioxidant action, and of several enzymes involved in DNA synthesis and repair. The nature of these interactions is complex and multifaceted, involving both catalytic and structural roles.
Cellular Effects
Zinc, the key element in ZINC01230627, is critical for many biological processes in the body. A disruption of cellular homeostasis often coincides with disease progression. Zinc’s involvement in promoting malignancy and invasion in cancer cells, despite its low tissue concentration, has been extensively researched.
Molecular Mechanism
The molecular mechanism of action of ZINC01230627 is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Zinc, being a non-redox active element with a suitable geometry, makes it an ideal cofactor for an array of enzymes involved in DNA transcription, protein, nucleic acid, carbohydrate, and lipid metabolism.
Temporal Effects in Laboratory Settings
The effects of ZINC01230627 over time in laboratory settings are subject to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, glucose in promptly centrifuged samples showed acceptable recovery when tested within 12 hours of collection.
Dosage Effects in Animal Models
The effects of ZINC01230627 vary with different dosages in animal models. Studies have shown that zinc supplementation can relieve the severity of certain conditions, especially in patients with zinc deficiency
Metabolic Pathways
Zinc, the key element in ZINC01230627, participates in all major biochemical pathways and plays multiple roles in the perpetuation of genetic material, including transcription of DNA, translation of RNA, and ultimately cellular division. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
